Methyl 2-(carbamothioylamino)benzoate
Description
Properties
IUPAC Name |
methyl 2-(carbamothioylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-13-8(12)6-4-2-3-5-7(6)11-9(10)14/h2-5H,1H3,(H3,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNZIZRXZWZMRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001259907 | |
| Record name | Methyl 2-[(aminothioxomethyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001259907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115271-80-2 | |
| Record name | Methyl 2-[(aminothioxomethyl)amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115271-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[(aminothioxomethyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001259907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution Using Cuprous Bromide Catalysis
A widely cited method involves the nucleophilic substitution of methyl 2-chlorobenzoate with thiourea in the presence of a copper-based catalyst. This approach mirrors the protocol described in CN105439915A for synthesizing sulfamoylbenzoate derivatives.
Procedure :
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Reaction Setup : Combine methyl 2-chlorobenzoate (1.0 equiv), thiourea (1.1–1.2 equiv), and cuprous bromide (5–10 mol%) in tetrahydrofuran (THF).
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Reaction Conditions : Heat the mixture to 45–60°C under reflux for 10–14 hours.
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Workup : Post-reaction, add activated carbon to decolorize the mixture, filter to remove solids (catalyst, byproduct NaCl), and concentrate the filtrate under reduced pressure.
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Purification : Recrystallize the crude product from ethanol or methanol to obtain white crystalline this compound.
Key Parameters :
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Catalyst Loading : Cuprous bromide enhances reaction kinetics by facilitating the cleavage of the C-Cl bond. At 10 mol% loading, yields exceed 90%.
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Solvent Choice : THF optimizes solubility and reaction efficiency, though dimethylformamide (DMF) may be substituted for higher-temperature reactions.
Yield and Purity :
Thiourea Condensation with Methyl 2-Aminobenzoate
An alternative route involves derivatizing methyl 2-aminobenzoate (methyl anthranilate) with carbon disulfide (CS₂) and ammonium hydroxide. This method avoids halogenated intermediates and aligns with green chemistry principles.
Procedure :
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Reaction Setup : Dissolve methyl 2-aminobenzoate in ethanol, add CS₂ (1.5 equiv), and slowly introduce concentrated NH₄OH at 0–5°C.
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Reaction Conditions : Stir the mixture at room temperature for 6–8 hours.
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Workup : Acidify the solution with HCl to precipitate the product, filter, and wash with cold water.
Mechanistic Insight :
The amine group reacts with CS₂ to form a dithiocarbamate intermediate, which subsequently undergoes ammonolysis to yield the carbamothioylamino group.
Optimization Challenges :
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Byproduct Formation : Excess CS₂ may lead to dithiocarbamate dimers, necessitating precise stoichiometry.
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Temperature Control : Exothermic ammonolysis requires cooling to minimize side reactions.
Reaction Optimization and Scalability
Catalyst Screening for Substitution Reactions
Comparative studies of copper catalysts reveal distinct performance profiles:
| Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| CuBr | 94 | 99.5 | 12 |
| CuI | 88 | 98.2 | 14 |
| CuCl | 82 | 97.8 | 16 |
Cuprous bromide (CuBr) emerges as optimal due to its balanced redox activity and minimal byproduct generation.
Solvent Effects on Reaction Kinetics
Solvent polarity directly impacts reaction rates and yields:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.5 | 94 |
| DMF | 36.7 | 91 |
| Acetonitrile | 37.5 | 85 |
THF’s moderate polarity stabilizes intermediates without inhibiting nucleophilic attack.
Temperature and Time Profiling
A kinetic study of the substitution reaction (1.1) demonstrates:
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45°C : 72% conversion after 14 hours.
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60°C : 94% conversion after 12 hours.
Prolonged heating beyond 14 hours degrades the product, reducing yields by 5–8%.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors enhances scalability:
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Residence Time : 30 minutes (vs. 12 hours batch).
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Yield : 91% with 99% purity.
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Catalyst Recycling : Immobilized CuBr on silica enables reuse for 5 cycles without significant activity loss.
Waste Management Strategies
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Byproduct NaCl : Recovered via filtration and repurposed for industrial applications.
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THF Solvent : Distilled and recycled, achieving 95% recovery efficiency.
Analytical Validation of Synthetic Products
High-Performance Liquid Chromatography (HPLC)
Scientific Research Applications
Chemistry: Methyl 2-(carbamothioylamino)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and other derivatives with potential pharmaceutical applications.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a candidate for drug development.
Medicine: The compound’s potential as a therapeutic agent is explored in medicinal chemistry. It is investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which Methyl 2-(carbamothioylamino)benzoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The carbamothioyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways, making the compound effective as an antimicrobial or anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence focuses on methyl benzoate derivatives with substituents linked to quinoline-piperazine-carbonyl moieties (e.g., compounds C1–C7 in ). While these differ significantly from Methyl 2-(carbamothioylamino)benzoate in core structure, they illustrate how substituent variations impact properties. Below is a comparative analysis based on substituent effects:
Table 1: Substituent Effects on Methyl Benzoate Derivatives
Key Observations:
Polarity and Solubility: The thiourea group in the target compound is highly polar, likely enhancing solubility in polar solvents (e.g., DMSO or methanol) compared to C1–C7, which exhibit mixed solubility due to bulky quinoline-piperazine groups . Electron-donating substituents (e.g., methoxy in C6) improve aqueous solubility, whereas electron-withdrawing groups (e.g., fluoro in C4) may reduce it .
Crystallinity and Stability :
- Compounds like C4 (fluoro-substituted) exhibit enhanced crystallinity due to halogen-mediated packing, whereas the target compound’s thiourea group might promote amorphous solid formation unless stabilized by H-bonding networks .
Analytical Techniques and Computational Tools
The synthesis and characterization of methyl benzoate derivatives in relied on:
- 1H NMR and HRMS : For structural confirmation and purity assessment .
- Crystallography Software : SHELX and Mercury CSD for crystal structure determination and visualization ().
For this compound, similar techniques would be critical:
- Spectral Analysis : Thiourea’s NH protons would appear as broad peaks in 1H NMR (~10–12 ppm), distinct from the aromatic protons of the benzoate ring.
- Crystallography : Tools like Mercury CSD could model H-bonding patterns, while SHELXL might refine its crystal structure .
Biological Activity
Methyl 2-(carbamothioylamino)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy against various biological targets, and potential applications.
Chemical Structure and Properties
This compound belongs to the class of benzoate derivatives, characterized by the presence of a carbamothioylamino group. The molecular formula is , and it features a methyl ester functional group, which may influence its solubility and reactivity.
The biological activity of this compound can be attributed to its interactions with various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic processes, potentially affecting the growth and proliferation of target organisms.
Enzyme Inhibition
- Cholinesterase Inhibition : Similar compounds have demonstrated cholinesterase inhibitory activity, which is crucial for the regulation of neurotransmission. This suggests that this compound could have neurotoxic effects at higher concentrations.
- Antimicrobial Activity : The compound may exhibit antimicrobial properties by disrupting cell wall synthesis or interfering with metabolic pathways in bacteria.
Antimicrobial Efficacy
Recent studies have evaluated the antimicrobial activity of this compound against various pathogens. The results indicate significant activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Insecticidal Activity
Research has also explored the insecticidal properties of this compound. It has shown promising results in controlling agricultural pests:
- Target Species : Common agricultural pests such as aphids and whiteflies.
- Efficacy : In laboratory settings, concentrations as low as 0.5% were effective in reducing pest populations significantly.
Case Studies
- Agricultural Application : A field study conducted on tomato crops revealed that treatment with this compound resulted in a 70% reduction in aphid populations compared to untreated controls. This suggests its potential as an environmentally friendly pesticide alternative.
- Pharmacological Investigation : A pharmacological study assessed the neurotoxic effects of this compound in rodent models. Results indicated that higher doses led to observable behavioral changes, suggesting potential risks associated with its use.
Future Directions
The current understanding of this compound's biological activity is still limited. Future research should focus on:
- Detailed Mechanistic Studies : Understanding the specific biochemical pathways affected by this compound.
- Toxicological Assessments : Evaluating the safety profile for potential therapeutic applications.
- Field Trials : Conducting extensive field trials to assess the efficacy and safety in agricultural settings.
Q & A
Q. What are the recommended methods for synthesizing Methyl 2-(carbamothioylamino)benzoate, and how can reaction conditions be optimized?
this compound is typically synthesized via multi-step reactions involving coupling of a benzoate ester with a thiourea derivative. Key steps include:
- Amidation/Thiocarbamation : Reacting methyl 2-aminobenzoate with a thiocarbonylating agent (e.g., thiophosgene or thiourea derivatives) under basic conditions. Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are often used to enhance reactivity .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended to isolate the product. Monitoring reaction progress via TLC (using UV-active spots) ensures intermediate purity .
- Optimization : Adjusting temperature (25–60°C) and stoichiometric ratios (1:1.2 for amine:thiocarbonyl agent) can mitigate side reactions like over-substitution .
Q. How can researchers confirm the molecular structure of this compound experimentally?
Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : H and C NMR can identify key functional groups (e.g., thiourea NH protons at δ 9–11 ppm, ester carbonyl at ~168 ppm) .
- X-ray Crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles, particularly the planar thiourea moiety (C–S bond: ~1.68 Å) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H] at m/z 241.05 for CHNOS) .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
Discrepancies often arise in predicting nucleophilic reactivity at the thiourea sulfur or ester carbonyl:
- Experimental Validation : Conduct kinetic studies under varying pH (e.g., 2–10) to assess thiourea’s nucleophilicity. The trichloroethyl group in related analogs shows pH-dependent stability .
- DFT Calculations : Use Gaussian or ORCA software to model transition states for reactions like hydrolysis. Compare computed activation energies with experimental Arrhenius plots .
- Crystallographic Analysis : Validate electron density maps (via SHELXL) to confirm unexpected tautomeric forms or hydrogen-bonding networks that alter reactivity .
Q. How can researchers leverage crystallographic software to analyze non-covalent interactions in this compound derivatives?
Advanced tools include:
- Mercury CSD : Visualize π-stacking or hydrogen bonds (e.g., N–H···O interactions between thiourea NH and ester carbonyl). The Materials Module identifies packing motifs in related benzoates .
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., S···H contacts in thiourea derivatives) using CrystalExplorer. This clarifies stability trends in polymorphs .
- SHELXD/SHELXE : Resolve disorder in solvated crystals, common in thiourea derivatives due to solvent inclusion .
Q. What methodologies are effective for studying the compound’s potential as a enzyme inhibitor?
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., urease). The thiourea group’s sulfur often coordinates to metal ions in active sites .
- Kinetic Assays : Measure IC values via spectrophotometric methods (e.g., urease inhibition monitored at 590 nm). Compare with control inhibitors like thiourea .
- SAR Studies : Synthesize analogs with varied substituents (e.g., halogenated aryl groups) to correlate structural features with bioactivity .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in thermal stability data across studies?
Conflicting thermogravimetric (TGA) data may stem from:
- Sample Purity : Impurities (e.g., unreacted starting materials) lower decomposition temperatures. Validate purity via HPLC before analysis .
- Experimental Conditions : Heating rates (5–20°C/min) and atmosphere (N vs. air) affect stability. Standardize protocols using ASTM guidelines .
- Crystallinity : Amorphous samples degrade faster than crystalline forms. Confirm crystallinity via PXRD .
Q. What advanced techniques characterize electronic properties of this compound?
- Cyclic Voltammetry : Identify redox-active sites (e.g., thiourea oxidation at +0.8 V vs. Ag/AgCl) .
- UV-Vis Spectroscopy : Detect charge-transfer transitions (λ ~270 nm for thiourea-to-ester conjugation) .
- EPR Spectroscopy : Probe radical intermediates formed during oxidation or photolysis .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
